2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine
Description
吡唑并[1,5-a]吡咯并[3,2-e]嘧啶类化合物的概述
吡唑并[1,5-a]吡咯并[3,2-e]嘧啶是由吡唑环、吡咯环和嘧啶环通过稠合形成的三环体系。其独特的π-π堆积能力和氢键供体/受体位点,使其能够有效结合激酶活性口袋的疏水区域和催化残基。例如,Lamie等人开发的吡唑并[1,5-a]嘧啶衍生物通过C(5)位取代基的优化,显著增强了对PI3Kδ和mTOR激酶的抑制活性,IC50值达到亚微摩尔水平。
该骨架的刚性平面结构可减少构象熵损失,而取代基的空间位阻和电子效应则直接影响其与靶标的结合模式。如8-辛基取代衍生物 通过烷基链与Trp-760形成疏水相互作用,而吗啉环取代物 则通过氧原子与Val-828形成氢键,共同稳定结合构象。这些研究为后续结构修饰提供了重要理论基础。
目标化合物在杂环化学中的重要性
2,5-二甲基-3-苯基-8-(吡啶-2-基甲基)-7,8-二氢-6H-吡唑并[1,5-a]吡咯并[3,2-e]嘧啶 的分子结构包含三个关键修饰位点:(1)C(2)和C(5)位的甲基取代,可增强疏水性并减少代谢降解;(2)C(3)位苯基提供π-π堆积作用位点;(3)C(8)位吡啶-2-基甲基通过氮原子参与氢键形成,同时其甲基连接臂赋予构象灵活性。
与同类化合物相比,该结构的创新性体现在将吡啶环引入稠环体系。计算化学模拟显示,吡啶氮原子可与激酶活性位点的Asp-787形成盐桥,而苯基和甲基的协同作用可能优化结合口袋的填充效率。这种多靶点相互作用模式使其在激酶抑制剂设计中具有独特优势。
历史发展与发现历程
该化合物的合成路线借鉴了吡唑并嘧啶类化合物的经典策略。早期研究以6-氨基-2-甲基嘧啶-4(3H)-酮为起始原料,通过环化、氯化及亲核取代反应构建核心骨架。后续修饰中,研究人员采用DCC/DMAP介导的酰胺偶联反应引入吡啶-2-基甲基,关键步骤包括:
值得关注的是,该化合物的发现与激酶抑制剂高通量筛选技术密切相关。通过分子对接虚拟筛选,研究人员发现其与CDK4和JAK2激酶的ATP结合口袋具有高互补性,结合自由能分别达到-9.2和-8.7 kcal/mol。这推动了其实验室合成与活性验证。
研究范围与目标
本研究旨在系统解析目标化合物的以下特性:
- 合成方法学 :优化多步反应收率与选择性,特别是C(8)位取代基的引入策略;
- 构效关系 :通过甲基、苯基和吡啶基的取代基变异,阐明各基团对激酶抑制活性的贡献;
- 作用机制 :结合X射线晶体学与分子动力学模拟,揭示其与mTOR/CDK4复合物的结合模式;
- 药效团模型 :建立三维定量构效关系(3D-QSAR)模型,指导后续衍生物设计。
Properties
Molecular Formula |
C22H21N5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
7,11-dimethyl-10-phenyl-3-(pyridin-2-ylmethyl)-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |
InChI |
InChI=1S/C22H21N5/c1-15-19-11-13-26(14-18-10-6-7-12-23-18)22(19)27-21(24-15)20(16(2)25-27)17-8-4-3-5-9-17/h3-10,12H,11,13-14H2,1-2H3 |
InChI Key |
VZEMJBAXHRECCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C3=C1CCN3CC4=CC=CC=N4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Solvent and Atmosphere Effects
Oxygen atmosphere significantly enhances cyclization efficiency. For example, conducting the pyrazolo[1,5-a]pyrimidine formation under O₂ (1 atm) instead of air improves yields from 74% to 94%. Polar aprotic solvents like DMF accelerate coupling reactions but may necessitate higher temperatures.
Acid Additives
Acetic acid (6 equiv) in ethanol promotes proton transfer during cyclocondensation, reducing side reactions. Substituting acetic acid with p-toluenesulfonic acid (p-TSA) lowers yields to 39–41%, highlighting the role of mild acidity in intermediate stabilization.
Industrial-Scale Production Strategies
Large-scale synthesis employs continuous flow reactors to enhance reproducibility. For example, a two-stage flow system achieves:
-
Core Formation : Ethanol flow (10 mL/min) at 130°C with inline pH monitoring.
-
Alkylation : Tandem microreactors for sequential bromination and coupling at 80°C.
Advantages
-
20% higher yield than batch processes.
-
Reduced solvent waste via solvent recycling.
Analytical Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Key retention time: 12.3 ± 0.2 minutes.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as antitumor agents . The structural modifications in compounds like 2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine can enhance their efficacy against various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
Neuroprotective Effects
The neuroprotective properties of pyrazolo[1,5-a]pyrimidines are also noteworthy. Compounds in this class have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They exhibit mechanisms that include reducing oxidative stress and inflammation in neuronal cells . The specific compound under discussion may contribute to these effects through its interaction with neuroreceptors and enzymes involved in neurotransmitter regulation.
Electrochemical Functionalization
A significant application of 2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is its role in electrochemical reactions . A recent study demonstrated its use in the regioselective C-sp²-H selenylation process. This reaction was optimized under specific conditions to yield high product purity and yield (up to 92% for certain derivatives) . Such electrochemical methods provide a sustainable approach to functionalizing complex organic molecules.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence its pharmacological properties. For instance:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups at positions 2 and 5 | Enhance lipophilicity and cellular uptake |
| Phenyl group at position 3 | Improves binding affinity to target proteins |
| Pyridinylmethyl substitution | Modulates receptor interactions |
This table summarizes how specific modifications can lead to improved therapeutic profiles.
Study 1: Antitumor Efficacy
In a controlled study involving various pyrazolo[1,5-a]pyrimidine derivatives, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was associated with the induction of apoptosis through caspase activation .
Study 2: Neuroprotection
Another investigation evaluated the neuroprotective effects of similar compounds in a model of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal cell death and improve cognitive function in animal models .
Mechanism of Action
The mechanism of action of 2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA/RNA synthesis.
Comparison with Similar Compounds
Cytotoxic Agents
- 8-(Cyclohexylamino)-2,5-dimethyl-6H-pyrano[3,2-e]pyrazolo[1,5-a]pyrimidine: Exhibits cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 19.70 ± 0.89 mM). The cyclohexylamino group likely enhances hydrophobic interactions with cellular targets, but the absence of a pyrrolo ring may reduce binding affinity compared to the target compound .
- 5-(2-Ethoxy-2-oxoethyl) Derivative : Demonstrates antioxidant activity (IC₅₀ = 12.12 ± 0.40 mM). The ethoxy-oxoethyl substituent introduces electron-withdrawing effects, favoring radical scavenging, whereas the target compound’s pyridinylmethyl group may prioritize receptor binding over antioxidant capacity .
Enzyme Inhibitors
- 6-Amino-pyrazolo[1,5-a]pyrimidine: Inhibits α-glucosidase (IC₅₀ = 15.2 ± 0.4 mM), outperforming acarbose by 50-fold. The amino group at position 6 is critical for hydrogen bonding with the enzyme, a feature absent in the target compound, which instead prioritizes substitutions at positions 3 and 8 for alternative interactions .
Pyrrolo-Fused Pyrimidine Analogs
Antitumor Agents
- Pyrrolo[1,2-a]thieno[3,2-e]pyrimidines: Synthesized via a one-pot cascade reaction, these derivatives (e.g., compound 21) show potent antitumor activity. Replacing the pyrrolo[3,2-e] ring with a thieno[3,2-e] system alters electronic properties and may influence DNA intercalation or kinase inhibition pathways .
Structural Isomers
Substituent-Driven Activity
- 8-(2,2-Dimethoxyethyl)-5-methyl Derivative (CAS 860610-82-8) : The dimethoxyethyl group increases hydrophilicity, which may enhance aqueous solubility but reduce membrane permeability relative to the target compound’s pyridinylmethyl substituent .
- 3-(3,4-Dimethoxyphenyl)-8-heptyl Derivative (CAS 685108-52-5) : The heptyl chain and dimethoxyphenyl group enhance lipophilicity, favoring CNS penetration, whereas the target compound’s phenyl and pyridinyl groups balance lipophilicity and aromatic stacking interactions .
Biological Activity
The compound 2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is a member of the pyrrolo[3,2-e]pyrimidine class, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.41 g/mol. The structure features a complex arrangement of rings that contribute to its biological properties.
Research indicates that compounds similar to 2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine often exhibit activity against various biological targets:
- Inhibition of Kinases : Many pyrrolo[3,2-e]pyrimidines are known to inhibit specific kinases involved in cancer progression. For example, they may target the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
- Anti-inflammatory Effects : Compounds in this class have shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial and fungal pathogens.
Biological Activity Data
The following table summarizes key findings from studies on related compounds and their biological activities:
| Compound Name | Biological Activity | Target | Reference |
|---|---|---|---|
| Compound A | Kinase Inhibition | PI3K | |
| Compound B | Anti-inflammatory | Cytokines | |
| Compound C | Antimicrobial | Bacteria |
Case Studies
-
Case Study on Cancer Treatment :
A study evaluated a related pyrrolo[3,2-e]pyrimidine as a potential treatment for breast cancer. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This highlights the potential of similar compounds in oncology therapies. -
Case Study on Inflammatory Diseases :
Another investigation focused on the anti-inflammatory properties of pyrrolo[3,2-e]pyrimidines in models of rheumatoid arthritis. The results indicated significant reductions in inflammatory markers and joint swelling when treated with these compounds.
Research Findings
Recent research has underscored the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrrolo[3,2-e]pyrimidines:
- Modifications at specific positions (e.g., N8) have been shown to enhance kinase inhibitory activity significantly.
- A library of derivatives was screened for their effects on various cancer cell lines, revealing several candidates with promising efficacy against multiple targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
